molecular formula C16H22O12 B8819492 2,3,4,5,6-Penta(acetyloxy)hexanoic acid CAS No. 17430-71-6

2,3,4,5,6-Penta(acetyloxy)hexanoic acid

Cat. No.: B8819492
CAS No.: 17430-71-6
M. Wt: 406.34 g/mol
InChI Key: KBVULDQKXUWUNV-UHFFFAOYSA-N
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Description

D-Gluconic acid, 2,3,4,5,6-pentaacetate, is an acetylated derivative of D-gluconic acid, where all five hydroxyl groups are esterified with acetic acid. Instead, the data predominantly focuses on D-glucose pentaacetate (α- and β-anomers), a structurally related sugar derivative where all hydroxyl groups of glucose are acetylated. Given this discrepancy, the article will focus on glucose pentaacetate and its comparison with similar acetylated carbohydrates, as robust evidence exists for these compounds .

Properties

CAS No.

17430-71-6

Molecular Formula

C16H22O12

Molecular Weight

406.34 g/mol

IUPAC Name

2,3,4,5,6-pentaacetyloxyhexanoic acid

InChI

InChI=1S/C16H22O12/c1-7(17)24-6-12(25-8(2)18)13(26-9(3)19)14(27-10(4)20)15(16(22)23)28-11(5)21/h12-15H,6H2,1-5H3,(H,22,23)

InChI Key

KBVULDQKXUWUNV-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(C(C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Scientific Research Applications

Insulinotropic Effects

One of the most significant applications of D-gluconic acid, 2,3,4,5,6-pentaacetate is in the study of insulin secretion and glucose metabolism. Research has shown that this compound exhibits insulinotropic properties, meaning it can stimulate insulin release from pancreatic islets. A study demonstrated that alpha-D-glucose pentaacetate is efficiently taken up by isolated rat pancreatic islets and hydrolyzed to release D-glucose. This process leads to an increase in intracellular D-glucose levels and enhances insulin secretion under certain conditions .

Key Findings:

  • The ester inhibits the catabolism of both exogenous D-glucose and endogenous fatty acids.
  • It shows a dissociation between metabolic and secretory responses during insulin release.
  • The compound's metabolic pathways differ significantly from unesterified D-glucose, suggesting unique mechanisms in glucose-stimulated insulin release .

Synthesis and Catalysis

D-Gluconic acid, 2,3,4,5,6-pentaacetate has also been studied for its synthesis methods and catalytic properties. Various synthetic routes have been explored to produce this compound efficiently. For instance, different methods for synthesizing alpha-D-glucose pentaacetate have been detailed in recent literature . These synthesis methods are crucial for developing new applications in pharmaceuticals and organic chemistry.

Synthesis Methods:

  • Catalytic processes utilizing stannic chloride have been examined for their effectiveness in the anomerization of pentaacetyl-D-glucopyranoses.
  • The use of silane reagents under alkaline conditions has been proposed for producing high-purity intermediates .

Food Industry Applications

In the food industry, D-gluconic acid derivatives are utilized as food additives due to their properties as coagulating agents and preservatives. D-Gluconic acid itself is widely recognized for its role as a souring agent and a stabilizer in various food products. The pentaacetate form may enhance these properties due to its increased stability and solubility compared to its parent compounds .

Applications in Food:

  • Coagulating agent for egg lactone proteins.
  • Fresh-keeping agent that helps maintain color and flavor stability.
  • Potential use as a souring agent in processed foods.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in D-gluconic acid derivatives for their potential roles in antidiabetic medications. The unique metabolic pathways associated with D-gluconic acid pentaacetate may contribute to the development of new therapeutic agents aimed at improving glucose metabolism and managing diabetes .

Pharmaceutical Developments:

  • Research into the antidiabetic properties of D-gluconic acid derivatives is ongoing.
  • Potential for use as intermediates in drug synthesis due to their reactivity and metabolic effects.

Comparison with Similar Compounds

Notes on Discrepancies and Limitations

  • The term "D-Gluconic Acid Pentaacetate" may be a misnomer or less-studied derivative, as the evidence predominantly describes glucose pentaacetate.
  • Structural similarities between glucose and gluconic acid derivatives necessitate careful differentiation in nomenclature and applications .

Preparation Methods

Bromine Oxidation in Aqueous Medium

The oxidation of aldehydo-d-glucose pentaacetate to D-gluconic acid pentaacetate represents a foundational method. In this approach, tetraacetyl-d-glucose undergoes bromine-mediated oxidation in an aqueous buffer system. A representative protocol involves dissolving 5 g of tetraacetyl glucose in 125 mL of hot water, followed by cooling to room temperature and sequential addition of potassium bicarbonate (4.4 g) and bromine (1.5 g). The exothermic reaction liberates carbon dioxide, necessitating intermittent pressure relief. After 40 minutes, supplementary bromine (0.9 g) ensures complete conversion, yielding tetraacetyl-d-gluconic acid monohydrate. This intermediate is subsequently acetylated using acetic anhydride and zinc chloride to furnish the pentaacetate derivative.

Critical to this method is the buffering capacity of potassium bicarbonate, which mitigates acid-catalyzed deacetylation during oxidation. The monohydrate form precipitates at 0°C upon acidification with hydrochloric acid, achieving a melting point of 114–115°C. Optical rotation data ([α]D=+11.5[\alpha]_D = +11.5^\circ in chloroform) confirm the retention of stereochemical integrity.

Catalytic Hydrogenation for Intermediate Formation

A complementary strategy involves the reduction of pentaacetyl-d-gluconyl chloride to regenerate aldehydo-glucose pentaacetate, a precursor for subsequent oxidation. Palladiumized barium sulfate (5% Pd/BaSO₄) catalyzes the hydrogenation of pentaacetyl-d-gluconyl chloride in anhydrous xylene under reflux. Hydrogen gas is introduced at a rate sufficient to suspend the catalyst, with reaction completion verified by the absence of ammonium chloride fumes. The resultant aldehydo-glucose pentaacetate crystallizes from xylene, exhibiting a melting point of 117–118°C and an optical rotation of [α]D=+22.5[\alpha]_D = +22.5^\circ in dry chloroform.

This method highlights the reversibility of acetylation-oxidation pathways, enabling the recycling of intermediates. However, the requirement for anhydrous conditions and specialized catalysts may limit scalability compared to aqueous bromine oxidation.

Direct Acetylation of Gluconic Acid and Its Lactone

Acetylation Using Acetic Anhydride and Zinc Chloride

Direct acetylation of δ-gluconolactone bypasses glucose oxidation steps. A mixture of δ-gluconolactone (50 g), acetic anhydride (250 mL), and zinc chloride (20 g) reacts at 60°C for 24 hours. Quenching the reaction in ice-water precipitates tetraacetyl gluconic acid monohydrate, which is further acetylated with acetic anhydride (188 mL) and zinc chloride (18 g) to yield pentaacetyl gluconic acid. The monohydrate form recrystallizes from water, displaying a melting point of 72–73°C, while anhydrous pentaacetyl gluconic acid—obtained via toluene distillation—melts at 110–111°C.

Zinc chloride’s role as a Lewis acid catalyst facilitates the nucleophilic attack of acetyl groups on hydroxyl sites. This method’s advantage lies in its applicability to lactone precursors, which are often more stable than free gluconic acid.

Recrystallization and Dehydration Techniques

Purification of pentaacetyl gluconic acid monohydrate necessitates recrystallization from absolute alcohol, followed by dissolution in hot toluene. Distilling 20% of the toluene under reduced pressure induces crystallization of the anhydrous form, which is washed with petroleum ether to remove residual solvents. This protocol underscores the sensitivity of acetylated sugars to hydrolysis, mandating rigorous exclusion of moisture during dehydration.

Esterification and Derivatization Methods

Synthesis of Ethyl Pentaacetyl Gluconate

Ester derivatives of pentaacetyl gluconic acid expand its utility in glycosylation reactions. Ethyl pentaacetyl gluconate is synthesized by treating pentaacetyl-d-gluconic acid (10 g) with absolute alcohol (30 mL) containing 2% HCl at 60°C for 4 minutes. The product crystallizes upon cooling, yielding a compound with a melting point of 103–104°C and an optical rotation of [α]D=+20.5[\alpha]_D = +20.5^\circ in chloroform. Alternative routes employing pyridine or zinc chloride as acetylation catalysts produce identical esters, confirming the reproducibility of this method.

Preparation of Pentaacetyl-d-gluconamide

Amidation introduces nitrogen-based functionalities to the acetylated framework. Dry ammonia gas is bubbled through a solution of pentaacetyl-d-gluconic acid chloride in ether, precipitating pentaacetyl-d-gluconamide after washing with water. This derivative melts at 183–184°C, demonstrating thermal stability commensurate with fully acetylated structures.

Comparative Analysis of Synthetic Routes

The table below contrasts key preparation methods for D-gluconic acid pentaacetate:

Method Reagents/Conditions Product Form Melting Point (°C) Optical Rotation ([α]D[\alpha]_D)
Bromine OxidationBr₂, KHCO₃, H₂O, HClMonohydrate114–115+11.5 (chloroform)
Direct AcetylationAc₂O, ZnCl₂, δ-gluconolactoneAnhydrous110–111+11.5 (chloroform)
Ethyl Ester SynthesisHCl, EtOHEthyl Ester103–104+20.5 (chloroform)
AmidationNH₃, etherGluconamide183–184Not reported

Bromine oxidation offers scalability but requires meticulous pH control to prevent deacetylation. Direct acetylation of gluconolactone simplifies precursor handling but demands stoichiometric zinc chloride. Ester and amide derivatives, while niche, highlight the compound’s versatility in downstream applications.

Side Reactions and Byproduct Management

Partial deacetylation during aqueous oxidation generates tetraacetyl gluconic acid, necessitating iterative bromine additions to drive the reaction to completion. In anhydrous acetylation, over-acetylation is mitigated by controlled reagent stoichiometry—excess acetic anhydride (≥5 equivalents per hydroxyl) ensures full substitution without side reactions. Chromatographic purification on silica gel (hexane/EtOAc eluents) effectively isolates target compounds from oligomeric byproducts .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing D-Gluconic acid, 2,3,4,5,6-pentaacetate, and how is its anomeric purity ensured?

  • Methodological Answer : The compound is synthesized via acetylation of D-glucose using acetic anhydride under controlled conditions. Key steps include:

  • Reaction Stoichiometry : A 5:1 molar ratio of acetic anhydride to glucose ensures complete acetylation of hydroxyl groups .
  • Anomeric Control : The α- or β-anomer is isolated by fractional crystallization, with specific rotation ([α]D) used to confirm configuration (e.g., +100° to +104° for α-anomer in CHCl₃) .
  • Purity Verification : Thin-layer chromatography (TLC) and infrared spectroscopy (IR) are standard for confirming esterification and absence of unreacted glucose .

Q. How is the structural configuration of D-Gluconic acid, 2,3,4,5,6-pentaacetate validated experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify acetyl group positions and anomeric configuration. For β-anomers, the C1 proton signal appears at δ 4.5–5.0 ppm (axial orientation) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for glycosylation studies .
  • Specific Rotation : α- and β-anomers exhibit distinct optical rotations (e.g., α: +102°; β: +4.8° in CHCl₃) .

Q. What analytical techniques are recommended for quantifying D-Gluconic acid, 2,3,4,5,6-pentaacetate in reaction mixtures?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm achieve baseline separation from acetylated byproducts .
  • Gas Chromatography (GC) : Requires derivatization (e.g., trimethylsilylation) for volatility. Limits of detection (LOD) ≤ 0.1 µg/mL are reported .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks at m/z 390.34 (C₁₆H₂₂O₁₁) .

Advanced Research Questions

Q. How does the acetylation pattern influence the compound’s reactivity as a glycosyl donor in stereoselective synthesis?

  • Methodological Answer :

  • Activation Strategies : The β-anomer acts as a glycosyl donor with Lewis acids (e.g., BF₃·Et₂O), enabling formation of β-glycosidic bonds via neighboring-group participation .
  • Anomeric Reactivity : α-anomers require conversion to trichloroacetimidates or thioglycosides for efficient glycosylation, as direct activation yields poor stereocontrol .
  • Case Study : In oligosaccharide synthesis, β-D-glucose pentaacetate achieved >90% yields in mannosylations when paired with SnCl₄ .

Q. What mechanisms underlie the contradictory reports of its enzymatic inhibition (e.g., phospholipase C vs. fatty acid synthetases)?

  • Methodological Answer :

  • Enzyme-Specific Interactions : Molecular docking studies suggest acetyl groups block substrate access in phospholipase C, while hydroxyl groups (if deacetylated) competitively inhibit fatty acid synthetase active sites .
  • Experimental Validation :
  • Kinetic Assays : Measure Kₐ (activation) or Kᵢ (inhibition) under varying pH and ionic strengths to distinguish allosteric vs. competitive modes .
  • Site-Directed Mutagenesis : Identifies critical residues (e.g., Arg154 in phospholipase C) that interact with acetyl moieties .

Q. How can researchers resolve discrepancies in reported bioactivity data across in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess deacetylation rates, which vary between species (e.g., human vs. murine CYP450 isoforms) .
  • Pharmacokinetic Profiling : LC-MS/MS quantifies intact compound and metabolites in plasma, revealing bioavailability differences (e.g., <5% oral bioavailability due to hydrolysis) .
  • Comparative Genomics : Cross-reference enzyme orthologs in model organisms to validate target relevance (e.g., conserved phospholipase C domains in humans and zebrafish) .

Methodological Considerations Table

Parameter Techniques Key Findings References
Synthesis YieldGravimetric analysis85–92% yield under anhydrous conditions
Anomeric Ratio (α:β)Polarimetry, NMRα:β = 3:1 in kinetic vs. 1:1 in thermodynamic
Enzymatic Inhibition (IC₅₀)Fluorescence-based assays12 µM for phospholipase C; 45 µM for synthetase
Metabolic Half-life (t₁/₂)LC-MS/MS in rodent modelst₁/₂ = 2.3 h (intravenous); 0.8 h (oral)

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